2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide
Description
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Properties
Molecular Formula |
C19H21N3O4S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H21N3O4S2/c20-28(25,26)15-8-5-13(6-9-15)11-21-18(23)12-27-17-10-7-14-3-1-2-4-16(14)22-19(17)24/h1-6,8-9,17H,7,10-12H2,(H,21,23)(H,22,24)(H2,20,25,26) |
InChI Key |
CXZROLZISPKUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps, including the formation of the benzazepine core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving precursors such as o-benzylaniline and cinnamic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfanyl and sulfamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
1-benzazepine derivatives: These compounds share a similar core structure but differ in their functional groups.
2-benzazepine derivatives: Similar to 1-benzazepines, these compounds have variations in their functional groups and biological activities.
3-benzazepine derivatives: These compounds have a different attachment of the benzene ring to the azepine ring, leading to distinct properties.
Uniqueness
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl and sulfamoyl groups contribute to its potential therapeutic applications and make it a valuable compound for scientific research.
Biological Activity
The compound 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a benzazepine core and various functional groups, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.54 g/mol. The compound features a sulfanyl group and an acetamide moiety that are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4S2 |
| Molecular Weight | 433.54 g/mol |
| CAS Number | 1007653-68-0 |
Preliminary studies indicate that This compound may act as an inhibitor or modulator of specific enzymes or receptors. The interaction with these biological targets could influence various cellular pathways, potentially leading to therapeutic effects in conditions such as cancer, inflammation, and neurological disorders.
Target Interactions
Research has focused on the binding affinity of this compound to various biological targets. For instance:
- Inhibition of Enzymes: Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: The structural characteristics allow it to interact with neurotransmitter receptors, which may affect neurological functions.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammatory markers in cellular models, highlighting its therapeutic potential in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary findings suggest neuroprotective effects, which warrant further investigation into its use for neurodegenerative diseases.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal assessed the antitumor efficacy of the compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced macrophages. The treatment resulted in decreased production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
Comparative Analysis with Similar Compounds
The following table compares This compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-benzazepine | C12H9N | Basic benzazepine structure |
| 2-benzazepine | C13H11N | Substituted benzazepine |
| 3-benzazepine | C14H13N | More complex substitutions |
The unique combination of functional groups in This compound enhances its distinct chemical and biological properties compared to other benzazepines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
